![molecular formula C12H12FI B2479063 1-(5-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287279-29-0](/img/structure/B2479063.png)
1-(5-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane
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Description
The compound “1-(5-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane” is a complex organic molecule. It contains a bicyclo[1.1.1]pentane core, which is a type of hydrocarbon with a unique three-ring structure . This core is substituted with a 5-fluoro-2-methylphenyl group and an iodine atom .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. The “bicyclo[1.1.1]pentane” part indicates a bicyclic structure with three carbon atoms forming each ring . The “1-(5-Fluoro-2-methylphenyl)” part suggests a phenyl ring with a fluorine atom and a methyl group attached at positions 5 and 2, respectively. The “3-iodo” part indicates an iodine atom attached to the third carbon of the bicyclic structure .Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, the development of a practical scalable approach to fluoro-bicyclo[1.1.1]pentanes has been reported . This could potentially ease the transition of bicyclo[1.1.1]pentane-containing bioactive compounds to clinical candidates, and subsequently to drugs .
properties
IUPAC Name |
1-(5-fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FI/c1-8-2-3-9(13)4-10(8)11-5-12(14,6-11)7-11/h2-4H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTXKXNZZLJBLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C23CC(C2)(C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane |
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